N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide
Description
Properties
Molecular Formula |
C24H23N3O2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C24H23N3O2/c1-2-19(17-11-7-4-8-12-17)23(29)27-24-25-15-20-21(26-24)13-18(14-22(20)28)16-9-5-3-6-10-16/h3-12,15,18-19H,2,13-14H2,1H3,(H,25,26,27,29) |
InChI Key |
BIVUPNIUXPONHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a tetrahydroquinazolinone core (5,6,7,8-tetrahydroquinazolin-5-one) substituted at position 7 with a phenyl group and at position 2 with a 2-phenylbutanamide moiety. Its molecular formula is C₂₆H₂₇N₃O₂ , with a molecular weight of 413.5 g/mol . The bicyclic quinazolinone system imposes steric and electronic challenges during synthesis, particularly in achieving regioselective functionalization and avoiding side reactions such as over-cyclization or oxidation.
Synthetic Objectives
Key challenges include:
-
Efficient construction of the tetrahydroquinazolinone scaffold.
-
Regioselective introduction of the 7-phenyl and 2-phenylbutanamide groups.
-
Optimization of reaction conditions to maximize yield and purity while minimizing byproducts.
Classical Synthetic Routes
Niementowski Quinazolinone Synthesis
The Niementowski reaction remains a cornerstone for synthesizing 4-oxo-3,4-dihydroquinazoline derivatives. For the target compound, anthranilic acid derivatives serve as precursors.
Modified Niementowski Protocol
A modified approach involves condensing 2-aminobenzamide with phenylacetaldehyde under acidic conditions to form the tetrahydroquinazolinone core. Subsequent acylation with 2-phenylbutanoyl chloride introduces the amide side chain.
Reaction Conditions :
-
Catalyst : Phosphorus pentoxide (P₂O₅) in toluene.
-
Temperature : 120–140°C under reflux.
-
Yield : 45–55% after purification via silica gel chromatography.
Limitations :
Microwave-Assisted Intramolecular Cyclization
Microwave irradiation (MWI) significantly accelerates cyclization steps, enhancing efficiency.
Substrate Preparation
2-Benzimidazoylbenzamide derivatives are synthesized from 2-aminobenzamide and benzaldehyde via Schiff base formation. The intermediate undergoes MWI-induced cyclization.
Optimized Protocol :
-
Reagents : SiO₂-MnO₂ matrix (solid support).
-
MWI Conditions : 300 W, 100–120°C, 30–45 minutes.
Advantages :
-
Reduced reaction time (45 minutes vs. 6 hours thermally).
Advanced Functionalization Strategies
Aza-Wittig Reaction for Amide Installation
The aza-Wittig reaction enables direct introduction of the 2-phenylbutanamide group.
Reaction Sequence
-
Imine Formation : Reacting 2-amino-7-phenyl-5,6,7,8-tetrahydroquinazolin-5-one with triphenylphosphine and carbon tetrachloride generates an iminophosphorane intermediate.
-
Aza-Wittig Coupling : Treatment with 2-phenylbutanoic acid under MWI (300 W, 3–4 minutes) yields the target compound.
Key Data :
Friedel-Crafts-Type Cyclization
Intramolecular Friedel-Crafts cyclization offers an alternative route to the tetrahydroquinazolinone core.
Guanidine Cyclization
Substrate : N-(2-Cyanophenyl)guanidine derivative.
Conditions :
Mechanistic Insight :
ZnCl₂ activates the carbonyl group, facilitating electrophilic aromatic substitution at the phenyl ring.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Time | Purity |
|---|---|---|---|---|
| Niementowski Synthesis | P₂O₅, toluene, reflux | 45–55% | 6–8 hours | 85–90% |
| Microwave Cyclization | SiO₂-MnO₂, MWI | 68–72% | 30–45 min | >95% |
| Aza-Wittig Reaction | Solvent-free, MWI | 78–82% | 3–4 min | 92–94% |
| Friedel-Crafts Cyclization | ZnCl₂, toluene | 65% | 2 hours | 88–90% |
Key Observations :
-
Microwave-assisted methods outperform classical routes in yield and time efficiency.
-
The aza-Wittig protocol achieves the highest yield (82%) but requires specialized MWI equipment.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability.
Process Parameters :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Key Observations :
- Compound 4s () incorporates a urea linkage and nitro group, which may improve hydrogen-bonding interactions in antitumor targeting but increase metabolic instability .
- Compound 8 () uses a sulfonamide group, a hallmark of carbonic anhydrase inhibitors, whereas the target compound’s amide group may lack comparable enzyme-binding efficacy .
Biological Activity
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 281.31 g/mol. The structure includes a quinazoline core, which is known for its diverse biological activities. The specific arrangement of functional groups contributes to its potential as a therapeutic agent.
Pharmacological Properties
The mechanism of action for this compound involves:
- Binding to Target Proteins : The compound likely binds to specific proteins or enzymes within the cell, altering their activity.
- Cell Signaling Modulation : By modulating key signaling pathways, the compound can influence cell growth and survival.
Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), this compound was tested for its ability to inhibit cell growth. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM after 48 hours of treatment. The study concluded that the compound could be a potential candidate for developing new anticancer therapies.
Study 2: Enzyme Interaction
A molecular docking study assessed the binding affinity of the compound to various kinases. The results showed that it could effectively bind to the ATP-binding site of several tyrosine kinases with binding energies ranging from -9.0 to -11.0 kcal/mol. This suggests a strong potential for enzyme inhibition and therapeutic application in kinase-related diseases.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 312626-61-2 |
| Antitumor IC50 (MCF-7) | ~15 μM |
| Binding Energy (Kinases) | -9.0 to -11.0 kcal/mol |
Q & A
Q. What are the established synthetic routes for N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide, and how can its purity be optimized?
The synthesis typically involves multi-step reactions starting with simpler precursors, such as quinazolinone cores and phenylbutanamide derivatives. Key steps include cyclocondensation to form the tetrahydroquinazolinone scaffold and subsequent acylation using 2-phenylbutanoyl chloride. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact yield and purity. For example, anhydrous solvents like DMF or THF under inert atmospheres are recommended to avoid hydrolysis of intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) improves purity .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10.5 ppm), and tetrahydroquinazolinone carbonyl (δ ~170 ppm). Compare with calculated shifts using software like MestReNova .
- HRMS (ESI) : Confirm molecular ion [M+H]+ with ≤3 ppm error. For example, a calculated mass of 401.1764 g/mol requires experimental validation .
- HPLC-PDA : Monitor purity (>95%) using C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclocondensation) be elucidated?
Mechanistic studies require a combination of:
- Kinetic monitoring : Use in-situ FT-IR to track carbonyl group consumption during cyclocondensation.
- Isotopic labeling : Introduce deuterated reagents (e.g., D2O) to identify proton transfer steps in amide bond formation.
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map transition states and energy barriers .
Q. What strategies are effective for resolving contradictory spectral or biological activity data?
- Spectral discrepancies : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. Re-run HRMS with internal calibration (e.g., sodium trifluoroacetate) .
- Biological variability : Replicate assays (n ≥ 3) under standardized conditions. For example, if IC50 values for kinase inhibition vary, use orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
Q. How can molecular docking and dynamics simulations guide hypotheses about its biological targets?
- Target selection : Prioritize proteins with structural homology to known quinazolinone-binding kinases (e.g., EGFR, VEGFR2).
- Docking protocols : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids. Validate poses with MM-GBSA binding energy calculations.
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes and identify critical residues (e.g., hydrogen bonds with Asp831 in EGFR) .
Q. What experimental designs are optimal for studying its stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS and identify products (e.g., hydrolysis of the amide bond) .
- pH-solubility profiles : Use shake-flask method with buffers (pH 1.2–7.4) and quantify solubility via UV spectrophotometry .
Q. How can structure-activity relationships (SAR) be explored to enhance potency or selectivity?
- Analog synthesis : Modify substituents on the phenyl rings (e.g., electron-withdrawing groups at C7 of quinazolinone) and assess impact on bioactivity.
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 10.5 ppm (amide NH), δ 5.2 ppm (CH2 bridge) | |
| HRMS (ESI+) | [M+H]+ = 401.1764 (Δ ≤3 ppm) | |
| HPLC (C18) | Retention time: 8.2 min, 95% purity |
Q. Table 2: Optimization of Synthetic Yield
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | 63% → 78% |
| Temperature | 80°C (reflux) | 34% → 58% |
| Catalyst | Pd(OAc)2 (5 mol%) | 45% → 67% |
| Reaction Time | 12 hours (step 2) | 50% → 72% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
